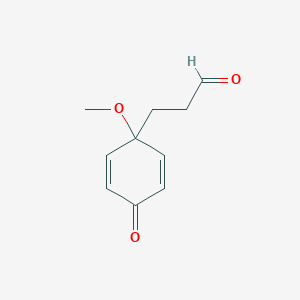
3-(1-Methoxy-4-oxocyclohexa-2,5-dien-1-yl)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Methoxy-4-oxocyclohexa-2,5-dien-1-yl)propanal is an organic compound characterized by a methoxy group attached to a cyclohexa-2,5-dien-1-one ring, which is further connected to a propanal group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methoxy-4-oxocyclohexa-2,5-dien-1-yl)propanal typically involves the reaction of methoxy-substituted cyclohexadienone with a suitable aldehyde under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of automated systems for monitoring and adjusting reaction conditions further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Methoxy-4-oxocyclohexa-2,5-dien-1-yl)propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives, amines
Aplicaciones Científicas De Investigación
3-(1-Methoxy-4-oxocyclohexa-2,5-dien-1-yl)propanal has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(1-Methoxy-4-oxocyclohexa-2,5-dien-1-yl)propanal involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butyric acid
- Ethyl 3-[4-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)-1H-pyridin-3-yl]propanoate
Uniqueness
3-(1-Methoxy-4-oxocyclohexa-2,5-dien-1-yl)propanal is unique due to its specific structural features, such as the methoxy group and the cyclohexa-2,5-dien-1-one ring
Propiedades
Número CAS |
881181-71-1 |
|---|---|
Fórmula molecular |
C10H12O3 |
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
3-(1-methoxy-4-oxocyclohexa-2,5-dien-1-yl)propanal |
InChI |
InChI=1S/C10H12O3/c1-13-10(5-2-8-11)6-3-9(12)4-7-10/h3-4,6-8H,2,5H2,1H3 |
Clave InChI |
QSMLXFHNKKKKGN-UHFFFAOYSA-N |
SMILES canónico |
COC1(C=CC(=O)C=C1)CCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3'-[Propane-2,2-diyldi(4,1-phenylene)]di(oxiran-2-ol)](/img/structure/B14196284.png)

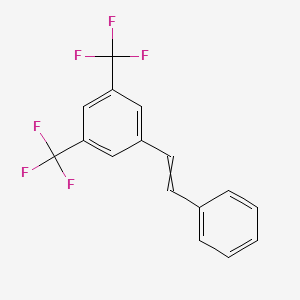
![(2S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B14196327.png)

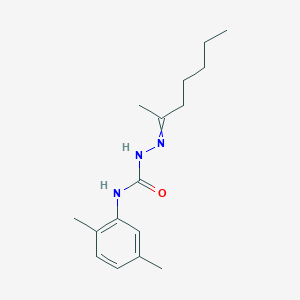

![trimethyl-[(10R)-9-prop-2-enyl-9-borabicyclo[3.3.2]decan-10-yl]silane](/img/structure/B14196356.png)
![n-{[1-(Dimethylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14196366.png)

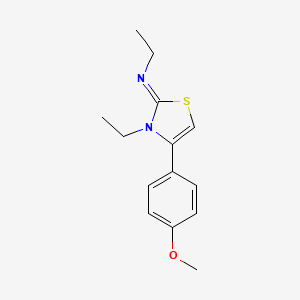
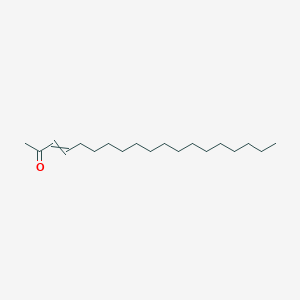
![2-Methoxy-4-[(octadec-9-enylamino)methyl]phenol](/img/structure/B14196388.png)
